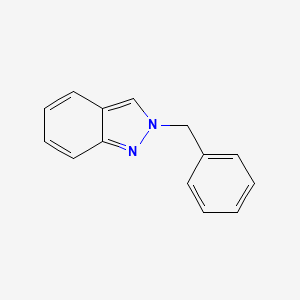![molecular formula C20H20N2 B11725842 bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine typically involves the condensation reaction between hydrazine and 1-tetralone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Hydrazine+21-Tetralone→this compound+2Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used under mild to moderate conditions, often in the presence of a catalyst.
Major Products:
Oxidation: Azines and other oxidized hydrazone derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazone compounds.
Scientific Research Applications
Chemistry:
Catalysis: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Biological Probes: The compound can be used as a fluorescent probe for detecting specific biomolecules due to its unique structural properties.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine exerts its effects is largely dependent on its interaction with molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazone group can interact with various biological molecules, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
- Bis[(1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene]hydrazine
- 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methanylylidene))bis(2-(tert-butyl)phenol)
- 1,1′-((1E,1′E)-(pyridine-3,4-diylbis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol)
Uniqueness: Bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine is unique due to its specific structural configuration and the presence of the tetrahydronaphthalene moiety. This gives it distinct electronic and steric properties compared to other hydrazone derivatives, making it particularly useful in specialized applications such as catalysis and material science.
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(Z)-N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3,4-dihydro-2H-naphthalen-1-imine |
InChI |
InChI=1S/C20H20N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-12H,5-6,9-10,13-14H2/b21-19-,22-20- |
InChI Key |
BPJMWTWHKFKMMM-WRBBJXAJSA-N |
Isomeric SMILES |
C1C/C(=N/N=C/2\C3=CC=CC=C3CCC2)/C4=CC=CC=C4C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NN=C3CCCC4=CC=CC=C43)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(methoxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725767.png)
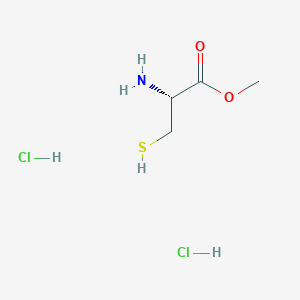
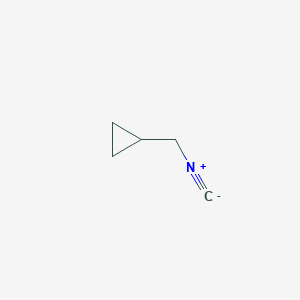

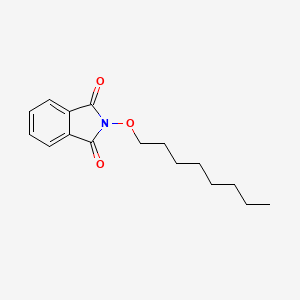
![(E)-N-[1-(Morpholin-4-YL)propan-2-ylidene]hydroxylamine](/img/structure/B11725799.png)

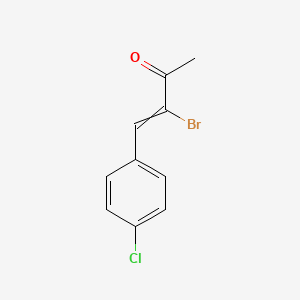

![2-[(furan-2-yl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11725826.png)
![N'-[(4-Methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11725833.png)
![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)
